Regioisomeric Differentiation: 5-Carboxylic Acid vs. 4-Carboxylic Acid Physicochemical Profile
The 5-position carboxylic acid regioisomer (CAS 927803-31-4) exhibits a calculated LogP of 1.33 and Topological Polar Surface Area of 63.1 Ų, parameters critical for predicting membrane permeability and oral bioavailability in drug discovery programs . The 4-position carboxylic acid regioisomer (CAS 1060817-57-3) shares identical molecular weight (166.18 g/mol) and elemental composition (C8H10N2O2) but differs in the spatial arrangement of the carboxylate moiety, which alters hydrogen-bonding geometry and electronic distribution across the pyrimidine ring . This positional difference directly impacts the compound's behavior in target-binding interactions and synthetic derivatization pathways.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.33 |
| Comparator Or Baseline | 2-Isopropylpyrimidine-4-carboxylic acid: LogP not directly reported but structurally predicted to differ due to altered carboxylate hydrogen-bonding network |
| Quantified Difference | Positional isomerism alters LogP by estimated 0.2-0.5 units (class-level inference based on pyrimidine regioisomer SAR) |
| Conditions | Computational prediction (XLogP3 methodology) |
Why This Matters
LogP values in the 1-3 range are optimal for CNS drug candidates and oral absorption; the 5-carboxylate orientation provides distinct partitioning behavior relative to 4-substituted congeners, influencing compound library design and hit-to-lead progression.
